molecular formula C18H16F3NO3 B12863109 (3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12863109
M. Wt: 351.3 g/mol
InChI Key: FLDNTHYEGZZDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with hydroxy and trifluoromethoxy groups, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the pyrrolidinyl methanone moiety can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone apart from similar compounds is its combination of functional groups and the biphenyl core. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

[2-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)25-14-8-12(7-13(23)9-14)15-3-1-2-4-16(15)17(24)11-5-6-22-10-11/h1-4,7-9,11,22-23H,5-6,10H2

InChI Key

FLDNTHYEGZZDQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.